1-Ethyl-6-fluoroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-ethyl-6-fluoroquinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3 |
InChI Key |
UOWWUCLWDXYWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 1-Ethyl-6-fluoroquinolin-4(1H)-one
The construction of the fundamental this compound structure relies on established and evolving methodologies for creating the bicyclic quinolinone system.
The synthesis of 4(1H)-quinolinones has a rich history, with several classical name reactions forming the bedrock of modern synthetic efforts. mdpi.com These methods typically involve the cyclization of aniline (B41778) derivatives. mdpi.com Key classical routes include:
Gould-Jacobs Reaction: This thermal cyclization method involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxy quinoline (B57606) core, which exists in tautomeric equilibrium with the 4(1H)-quinolinone form. mdpi.com A pertinent example is the synthesis of a related fluoroquinolone, which begins with the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization of the resulting malonate to form the quinolinecarboxylate ester. nih.gov
Conrad-Limpach Synthesis: This pathway involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4(1H)-quinolinones or 2(1H)-quinolinones. mdpi.comnih.gov
Camps Cyclization: This base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides is a versatile method that can produce either quinolin-4-ones or quinolin-2-ones, depending on the substrate's structure and the reaction conditions. mdpi.com
Biere-Seelen's Synthesis: This approach utilizes the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, followed by a base-induced cyclization. mdpi.com
Contemporary adaptations of these classical methods often employ modern techniques to improve yields and reaction conditions, such as using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) for cycloacylation, which allows for milder conditions and easier product isolation compared to traditional thermal methods. researchgate.netnih.gov
In line with the principles of green chemistry, significant research has focused on developing more sustainable and atom-efficient routes to quinolinones. mdpi.comrsc.org These approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. A notable example is the multicomponent reaction of anilines, aldehydes, and terminal aryl alkynes catalyzed by montmorillonite (B579905) K-10, an environmentally benign solid acid. This approach offers nearly 90% atom economy and significantly reduced reaction times with microwave activation. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. rsc.orgresearchgate.net For instance, the synthesis of 3-unsubstituted 4-hydroxyquinolin-2(1H)-ones from aromatic amines and malonic acid can be performed under solvent-free microwave conditions. rsc.org
Catalysis with Reusable and Green Catalysts: Heterogeneous catalysts like NaHSO₄·SiO₂ and nano ZnO offer advantages such as operational simplicity, reusability, and avoidance of hazardous acids or bases. rsc.org Similarly, metal dodecyl sulfates have been used as combined Lewis acid-surfactant catalysts in aqueous media for the Friedländer synthesis of quinolines. rsc.org
Metal-Free Protocols: To avoid the cost and toxicity of transition metals, metal-free synthetic routes have been developed. One such method is the radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids, using tert-Butyl hydroperoxide (TBHP) as a radical initiator, to produce sulfone-containing 4-quinolones. nih.gov
Use of Greener Oxidants: Many synthetic protocols now employ molecular oxygen from the air as a green and inexpensive oxidant, for example, in the copper-catalyzed synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org
Functionalization and Derivatization Strategies for the Quinolinone Core
Once the basic quinolinone scaffold is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions. The quinoline ring is a versatile platform that undergoes both electrophilic and nucleophilic substitution reactions, allowing for modification at multiple positions. nih.gov
Achieving regioselectivity—the ability to introduce a functional group at a specific position—is crucial for establishing structure-activity relationships.
C-H Activation: Direct C-H functionalization has become a powerful, atom-economical strategy for modifying the quinoline core without the need for pre-functionalized substrates. mdpi.comrsc.org Transition metal catalysis, particularly with palladium, nickel, and copper, enables the selective introduction of aryl, alkyl, and other groups at various positions (C2, C4, C8). mdpi.comrsc.org For instance, nickel-catalyzed C2 phenylation of quinolines can be achieved using diphenylzinc. mdpi.com Quinoline N-oxides are often used as directing groups to facilitate regioselective C-H activation, such as in the copper-catalyzed C2 amination. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are standard tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling of 2-iodoaniline (B362364) with terminal acetylenes under a carbon monoxide atmosphere is a common method for synthesizing the 4-quinolone skeleton. mdpi.com Similarly, the Heck-Jeffery procedure has been used to couple N-methyl-3-iodo-4-quinolone with styrene (B11656) derivatives. researchgate.net A one-pot process combining a traditional cross-coupling reaction with C-H functionalization has been developed, where the quinoline substrate itself can act as a ligand for the palladium catalyst, eliminating the need for extraneous ligands. acs.orgnih.govsoton.ac.uk
Dearomative Functionalization: An alternative to C-H activation is the dearomative functionalization of the quinoline ring. This strategy involves disrupting the aromaticity to introduce functionality. For example, dearomative hydroboration using phosphine-ligated borane (B79455) complexes can regioselectively install boron at the 5,6- (vicinal) or 5,8- (conjugate) positions, creating versatile building blocks for further modification. nih.gov
A key strategy in medicinal chemistry is to create hybrid molecules by combining the quinolinone scaffold with other biologically active moieties. nih.gov This can lead to compounds with enhanced or novel activities. nih.gov
Synthesis of Amide Derivatives: The quinolone core can be functionalized with amide groups at various positions. In one multistep synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, a key step was the selective formation of an azide (B81097) at the C-7 position, followed by its reduction to an amine, which was then acylated with various fatty acids. nih.gov
Construction of Quinoline-Triazole Hybrids: Triazoles are another important class of heterocycles. Quinoline-triazole hybrids have been synthesized, for example, through the Vilsmeier-Haack reaction to create quinoline-carbaldehyde intermediates, which are then further elaborated. nih.gov
Quinoline-1,4-Quinone Hybrids: Hybrid molecules connecting a 5,8-quinolinedione (B78156) with another quinoline derivative through an oxygen atom have been synthesized. nih.gov This was achieved by reacting various dichloro derivatives of 5,8-quinolinedione with hydroxy-substituted quinolines in the presence of a base like potassium carbonate. nih.gov
Catalytic Systems in Quinolinone Synthesis and Modification
Catalysis is indispensable in the modern synthesis and functionalization of quinolinones, offering efficiency, selectivity, and access to transformations that would otherwise be difficult. mdpi.comnih.gov A wide array of catalytic systems are employed.
Transition Metal Catalysts:
Palladium: Palladium complexes are the most widely used catalysts for cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) and C-H activation/arylation to build and functionalize the quinolinone ring. mdpi.commdpi.comnih.gov
Copper: Copper catalysts are cost-effective alternatives to palladium and are used in C-H functionalization (e.g., amination, carbamoylation), cyclization reactions, and decarboxylative cascades. organic-chemistry.orgmdpi.commdpi.com
Ruthenium, Rhodium, and Iridium: These platinum-group metals are effective in C-H activation, hydroamination, and acceptorless dehydrogenative coupling reactions for quinoline synthesis. nih.govorganic-chemistry.orgmdpi.comnih.gov
Iron, Cobalt, and Nickel: First-row transition metals are gaining prominence due to their low cost and low toxicity. organic-chemistry.org Iron catalysts have been used for oxidative coupling reactions, while single-atom iron catalysts excel in dehydrogenative coupling. nih.govorganic-chemistry.org Cobalt and nickel catalysts are employed for C-H coupling and double dehydrogenative coupling reactions, respectively. organic-chemistry.orgmdpi.com
N-Heterocyclic Carbenes (NHCs): NHCs are potent organocatalysts used in quinolin-4-one synthesis. They can catalyze the reaction between 2-aminobenzaldehydes and α-halogenketones under mild conditions, proceeding through a homoenolate intermediate. mdpi.com
Solid Acid and Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid catalysts are often used. Examples include Nafion NR50 (a sulfonic acid-functionalized polymer) for Friedländer synthesis under microwave conditions and Eaton's reagent for mild cycloacylation reactions. nih.govmdpi.com
The table below summarizes some of the key catalytic systems and their applications in the synthesis and modification of quinolinones.
| Catalyst Type | Specific Catalyst Example(s) | Application in Quinolinone Chemistry | Reference(s) |
| Transition Metals | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Cross-coupling (Sonogashira, Heck), C-H arylation, Carbonylative cyclization | mdpi.commdpi.comnih.gov |
| CuBr, Cu(OAc)₂ | C-H amination, C-H sulfoximination, Decarboxylative cyclization | organic-chemistry.orgmdpi.commdpi.com | |
| Ru(bpy)₃Cl₂, Ru₃(CO)₁₂ | Photocatalytic aerobic oxidation, Regioselective hydroamination/C-H activation | nih.govnih.gov | |
| Rh(III) complexes | C-H activation, Allylation of N-oxides | rsc.orgmdpi.com | |
| Iron(III) salts, Single-atom Fe | Oxidative coupling, Acceptorless dehydrogenative coupling | nih.govorganic-chemistry.org | |
| Nickel catalysts | C-H/N-H coupling, Dehydrogenative coupling | organic-chemistry.orgmdpi.com | |
| Cobalt catalysts | Ligand-free cyclization via C-H activation | mdpi.com | |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Synthesis from 2-aminobenzaldehydes via homoenolate intermediates | mdpi.com |
| Solid/Heterogeneous | Eaton's Reagent | Mild cycloacylation of anilines | researchgate.netnih.gov |
| Nafion NR50 | Microwave-assisted Friedländer synthesis | mdpi.com | |
| Montmorillonite K-10 | Multicomponent synthesis of quinolines | rsc.org |
Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
One-Dimensional (1D) NMR (e.g., ¹H, ¹³C, ¹⁹F)
One-dimensional NMR spectra offer the initial and most direct insight into the molecular structure.
¹H NMR: The proton NMR spectrum of 1-Ethyl-6-fluoroquinolin-4(1H)-one would be expected to show distinct signals for each unique proton. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The aromatic protons on the quinolone ring would appear in the downfield region, with their multiplicity and coupling constants dictated by their substitution pattern and the influence of the fluorine atom. The protons at positions 2, 3, 5, 7, and 8 would each produce a characteristic signal.
¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The carbonyl carbon (C4) would be significantly deshielded, appearing at a high chemical shift. The carbons of the ethyl group and the aromatic carbons would resonate in their characteristic regions. The carbon atoms bonded to nitrogen and fluorine would show shifts influenced by the electronegativity of these atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for fluorinated compounds. It would display a single resonance for the fluorine atom at the C6 position. The chemical shift and any observed coupling to adjacent protons would provide definitive evidence for the location of the fluorine substituent on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on the analysis of structurally similar compounds.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.5 - 7.8 | d | ~7-9 |
| H-3 | 6.0 - 6.3 | d | ~7-9 |
| H-5 | 7.8 - 8.1 | dd | ~9 (H-F), ~2 (H-H) |
| H-7 | 7.4 - 7.6 | ddd | ~9 (H-H), ~4 (H-F), ~2 (H-H) |
| H-8 | 7.2 - 7.4 | dd | ~9 (H-H), ~2 (H-H) |
| N-CH₂ | 4.2 - 4.5 | q | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on the analysis of structurally similar compounds.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~140-145 |
| C-3 | ~110-115 |
| C-4 | ~175-180 |
| C-4a | ~140-145 |
| C-5 | ~125-130 (d, JC-F) |
| C-6 | ~155-160 (d, JC-F) |
| C-7 | ~118-122 (d, JC-F) |
| C-8 | ~115-120 |
| C-8a | ~125-130 |
| N-CH₂ | ~45-50 |
Two-Dimensional (2D) NMR Approaches (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group and connect adjacent protons on the quinolone ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons (like C4, C4a, C6, and C8a) and for piecing together the entire molecular framework by showing connections across heteroatoms. For example, correlations from the N-CH₂ protons to C2 and C8a would confirm the position of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can be used to confirm through-space interactions and provide insights into the conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms. This is a critical step in verifying the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the quinolone ring system, and potentially the elimination of small neutral molecules like CO. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1610-1630 cm⁻¹ would be indicative of the C=O stretching vibration of the quinolone carbonyl group. The C-F bond would exhibit a strong absorption in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be found in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the quinolone ring would be a prominent feature.
Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on the analysis of structurally similar compounds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Medium |
| C=O Stretch (Ketone) | 1610-1630 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-F Stretch | 1000-1200 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the core quinolone ring system, with its conjugated π-bonds and heteroatoms (nitrogen and oxygen), constitutes the primary chromophore. The expected electronic transitions would be of the π → π* and n → π* types. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital.
The absorption spectrum of this compound would be anticipated to show strong absorption bands in the UV region, characteristic of the quinolone scaffold. The exact positions of the absorption maxima (λmax) would be influenced by the substituents on the ring system—the ethyl group at the 1-position and the fluorine atom at the 6-position. While specific experimental values are not available, a hypothetical data table is presented below to illustrate the expected format of such data.
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent
| Transition Type | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~280 - 320 | High |
| n → π | ~330 - 360 | Low to Medium |
Note: These values are illustrative and not based on experimental data for the specific compound.
Theoretical and Computational Chemistry Studies of 1 Ethyl 6 Fluoroquinolin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and three-dimensional arrangement of atoms in 1-Ethyl-6-fluoroquinolin-4(1H)-one. These methods provide a detailed picture of the molecule's stability and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. It has been successfully applied to quinoline (B57606) derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net
Ab initio methods, while computationally more intensive, provide highly accurate results by solving the Schrödinger equation without empirical parameters. These methods are crucial for benchmarking results obtained from DFT and for studying systems where electron correlation is particularly important. longdom.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and shape of these orbitals are key to predicting how a molecule will interact with other species.
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. FMO analysis has been applied to various quinoline and related heterocyclic systems to understand their reaction mechanisms, such as in cycloaddition reactions. wikipedia.orgimperial.ac.ukresearchgate.net
Table 1: Key Concepts in Quantum Chemical Calculations
| Concept | Description | Relevance to this compound |
| DFT | A computational method that models electron correlation by using the electron density. | Predicts molecular structure, vibrational spectra, and electronic properties. |
| Ab Initio | A class of quantum chemistry methods based on first principles, without experimental data. | Provides high-accuracy benchmarks for structural and energetic properties. |
| HOMO | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's nucleophilic sites and electron-donating ability. |
| LUMO | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the molecule's electrophilic sites and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations. These simulations also allow for the explicit inclusion of solvent molecules, providing insights into how the solvent influences the molecule's structure and dynamics.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For quinoline derivatives, DFT calculations can accurately predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govlongdom.orgresearchgate.net The calculated vibrational frequencies from DFT, after appropriate scaling, often show excellent correlation with experimental FT-IR spectra. researchgate.net Similarly, theoretical predictions of chemical shifts in ¹H and ¹³C NMR spectra can aid in the structural elucidation of these compounds. nih.gov Time-dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. dntb.gov.ua
Mechanistic Computational Studies of Reaction Pathways Involving Quinolinones
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For quinolinone systems, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.govacs.orgacs.org This allows for a detailed understanding of the reaction pathway and the factors that control regioselectivity and stereoselectivity. For example, computational studies have been used to investigate the mechanisms of amidation and cycloaddition reactions involving the quinoline core. nih.govacs.org These studies can reveal the role of catalysts and reaction conditions in directing the outcome of a reaction. tandfonline.com
Quantitative Structure-Property Relationship (QSPR) Methodologies and Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. wiley.com This is achieved by calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure. researchgate.net
For this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity, and receptor binding affinity. Quantum chemical descriptors, derived from calculations like DFT, are often employed in these models due to their ability to capture detailed electronic and steric effects. researchgate.net These descriptors can include quantities like dipole moment, polarizability, and atomic charges.
Table 2: Common Molecular Descriptors in QSPR
| Descriptor Type | Examples | Information Encoded |
| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |
| Geometrical | Molecular surface area, volume | 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Electron distribution and reactivity. |
| Constitutional | Molecular weight, atom counts | Basic molecular composition. |
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 6 Fluoroquinolin 4 1h One
Acid-Base Properties and Protonation/Deprotonation Equilibria
The acid-base properties of 1-Ethyl-6-fluoroquinolin-4(1H)-one are centered around the basicity of the quinolinone nitrogen and the carbonyl oxygen. Unlike its counterparts that possess carboxylic acid and piperazinyl groups, this compound has a simpler protonation profile.
The primary site of protonation is a subject of interest. In the gas phase, computational studies on similar 4-quinolone structures suggest that the keto-oxygen is the most favored site for protonation. However, in aqueous solutions, the protonation equilibria can be more complex and are influenced by solvation effects.
The acidity of the C-H bonds, particularly at the C-2 and C-3 positions, is generally low but can be enhanced under specific reaction conditions, allowing for deprotonation by strong bases. The fluorine substituent at the C-6 position has a minor electron-withdrawing effect, which can slightly influence the basicity of the quinolinone system.
Table 1: Predicted Acid-Base Properties of this compound (Note: The following data is based on computational predictions and data from structurally related compounds, as direct experimental values for this compound are not readily available in the literature.)
| Property | Predicted Value/Behavior | Basis of Prediction |
| Primary Protonation Site | Carbonyl Oxygen (in gas phase) | DFT calculations on similar 4-quinolones |
| pKa (Conjugate Acid) | Estimated in the range of 2-4 | Extrapolation from related quinolone structures |
Oxidation-Reduction Chemistry and Redox Potentials
The oxidation-reduction chemistry of this compound is primarily associated with the quinolinone ring system. While specific redox potentials for this compound are not extensively documented, insights can be drawn from studies on more complex fluoroquinolones.
Electrochemical studies on fluoroquinolones containing a piperazinyl substituent have shown that the primary oxidation occurs at the piperazinyl ring. chemrxiv.org This suggests that the quinolinone core of this compound is relatively resistant to oxidation under these conditions. chemrxiv.org
Reduction of the quinolinone system can also occur, potentially leading to the formation of dihydroquinolinone derivatives. The fluorine atom at the C-6 position is generally stable but can undergo reductive defluorination under specific photochemical or electrochemical conditions. nih.gov
Table 2: Inferred Redox Behavior of this compound (Note: The following information is inferred from studies on structurally similar fluoroquinolones.)
| Process | Expected Reactivity | Reference Compound Type |
| Oxidation | The quinolinone core is relatively stable; oxidation is less favorable than in derivatives with more easily oxidized substituents (e.g., piperazine). | Fluoroquinolones with piperazinyl groups chemrxiv.org |
| Reduction | Possible reduction of the quinolinone ring to a dihydroquinolinone. | General quinolone chemistry |
| Reductive Defluorination | Can occur under specific photochemical or electrochemical conditions. | Fluoroquinolones nih.gov |
Photochemical Reactivity and Photophysical Properties
The photochemical reactivity of this compound is a key area of investigation, largely informed by the extensive research on the phototoxicity of related fluoroquinolone antibiotics. nih.gov The quinolinone core is a chromophore that absorbs UV radiation, leading to the formation of excited states that can undergo various chemical transformations. nih.gov
Upon absorption of light, the molecule can be promoted to an excited singlet state, which can then either fluoresce, undergo intersystem crossing to a triplet state, or participate in direct photochemical reactions. The triplet state is often implicated in photosensitized processes, such as the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) radicals.
A notable photochemical reaction observed in some fluoroquinolones is reductive defluorination, where the excited state of the molecule abstracts an electron, leading to the loss of the fluoride (B91410) ion. nih.gov
Table 3: Anticipated Photophysical and Photochemical Properties of this compound (Note: These properties are extrapolated from data on related fluoroquinolone compounds.)
| Property | Expected Behavior | Relevance |
| UV Absorption | Strong absorption in the UV-A region. | Initiation of photochemical processes. |
| Fluorescence | Expected to exhibit fluorescence. | A potential pathway for de-excitation. |
| Intersystem Crossing | Formation of a triplet excited state is likely. | Precursor for photosensitized reactions. |
| Photochemical Reactions | Potential for reductive defluorination and generation of reactive oxygen species. | Implicated in the phototoxicity of related compounds. nih.gov |
Reaction Kinetics and Thermodynamics of Quinolinone Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability and reactivity. While specific rate constants and thermodynamic parameters for this compound are not widely available, general principles of quinolinone chemistry apply.
One of the fundamental equilibria is the tautomerism between the 4-quinolone form and its 4-hydroxyquinoline (B1666331) isomer. Computational studies on related systems have shown that the keto (quinolinone) form is generally the more stable tautomer. chemrxiv.org The N-ethyl group in this compound further stabilizes the quinolinone form relative to the N-unsubstituted parent compound.
The kinetics of various transformations, such as hydrolysis or substitution reactions, will be influenced by factors like pH, temperature, and the presence of catalysts. For instance, the hydrolysis of the quinolinone ring is generally slow but can be accelerated under acidic or basic conditions.
Table 4: Estimated Thermodynamic and Kinetic Aspects of this compound (Note: The following are general expectations based on the chemistry of the 4-quinolone scaffold.)
| Transformation | Thermodynamic/Kinetic Consideration |
| Keto-Enol Tautomerism | The 4-quinolone (keto) form is thermodynamically favored over the 4-hydroxyquinoline (enol) form. chemrxiv.org |
| Hydrolysis | The quinolinone ring is generally stable to hydrolysis under neutral conditions. |
| Substitution Reactions | Electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution at the C-2 or C-4 positions are possible under specific conditions. |
Principles of Ligand Binding and Coordination Chemistry for Quinolinone Scaffolds
The 4-quinolone scaffold, as present in this compound, possesses coordinating atoms in the form of the carbonyl oxygen and, in some contexts, the ring nitrogen. This allows it to act as a ligand and form coordination complexes with various metal ions.
The interaction with metal ions is a well-documented aspect of the chemistry of more complex quinolones, where it is known to be crucial for their biological activity. The carbonyl oxygen at the 4-position and a carboxylate group at the 3-position (absent in this specific molecule) often act as a bidentate chelate. For this compound, the carbonyl oxygen is the primary site for metal ion coordination.
The binding affinity and the geometry of the resulting complexes will depend on the nature of the metal ion, the solvent, and the presence of other coordinating ligands.
Interactions with Small Molecules and Biomimetic Systems at a Chemical Level
At a chemical level, this compound can interact with various small molecules through non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The aromatic quinolinone core is particularly suited for π-π stacking interactions with other aromatic systems.
The carbonyl oxygen can act as a hydrogen bond acceptor, while the C-H bonds of the ethyl group and the aromatic ring can act as weak hydrogen bond donors. These interactions are fundamental to its behavior in condensed phases and in biological or biomimetic environments.
In the context of biomimetic systems, the quinolinone scaffold can participate in reactions that mimic biological processes. For example, biomimetic oxidation reactions using metalloporphyrin catalysts have been used to study the metabolism of quinoline-based compounds. nih.gov Such systems can provide insights into the potential metabolic pathways of this compound.
Structure Activity/property Relationship Sar/spr Methodologies and Principles for Quinolinone Derivatives
Design Principles for Systematic Structural Modification and Library Synthesis
The systematic structural modification of quinolinones is guided by established principles aimed at exploring the chemical space around a core scaffold to identify derivatives with improved properties. acs.orgacs.org A key strategy involves the synthesis of a "library" of related compounds, where specific positions on the quinolinone ring are systematically varied with different functional groups. acs.orgacs.org
The core structure of fluoroquinolones, including 1-Ethyl-6-fluoroquinolin-4(1H)-one, presents several key positions for modification: nih.gov
C-7 Position: This is a highly flexible site for introducing a variety of substituents, often nitrogen-containing heterocyclic moieties. nih.govnih.gov Modifications at this position can significantly impact antibacterial potency and spectrum. nih.govthepharmajournal.com
C-3 Carboxylic Acid Group: This group is crucial for the antibacterial activity of many quinolones. nih.govmdpi.com It can be modified to create prodrugs or to introduce other heterocyclic systems, potentially altering the compound's mechanism of action or therapeutic target. nih.gov
C-6 Fluorine Atom: The fluorine atom at the C-6 position is a hallmark of fluoroquinolones and is known to enhance the penetration of the drug through bacterial cell walls. nih.gov
Benzene (B151609) Ring: Substituents on the benzene ring can also be varied to fine-tune the electronic and steric properties of the molecule. nih.gov
Solid-phase synthesis is a powerful technique for creating large libraries of quinolinone derivatives. acs.orgacs.orgnih.gov This method involves attaching a quinolone precursor to a solid support (resin) and then sequentially adding different building blocks to various positions on the quinolone scaffold. acs.orgacs.orgnih.gov This parallel synthesis approach allows for the rapid generation of a diverse set of compounds for screening. acs.orgacs.org For instance, a 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be loaded onto a resin, and then various building blocks can be attached at the 3 and 5 positions to create a library of 3,5-disubstituted-2-oxoquinolinones. acs.org
Combinatorial chemistry, a broader concept that encompasses library synthesis, allows for the creation of a vast number of compounds by combining a smaller number of starting materials. christopherking.nameacs.org This approach is instrumental in the discovery of new drug candidates by systematically exploring a wide range of structural possibilities. christopherking.nameacs.org
In Silico Approaches for SAR/SPR Modeling
In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery for predicting the activity and properties of new chemical entities, thereby reducing the time and cost associated with experimental screening. nih.govnih.govaip.org
Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govaip.orgaip.org This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.govgenominfo.org
Cheminformatics plays a crucial role in QSAR studies by providing the tools to calculate and analyze these molecular descriptors for large datasets of compounds. nih.govgenominfo.org By correlating these descriptors with experimentally determined biological activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.govnih.gov For example, a QSAR model for fluoroquinolone derivatives might use descriptors related to the atomic charges on specific atoms (e.g., qC9, qO11, qC16, qC20) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to predict the minimum inhibitory concentration (MIC). aip.orgaip.org
The following table showcases some common molecular descriptors used in QSAR studies of quinolone derivatives:
| Descriptor Category | Example Descriptors | Relevance to SAR/SPR |
| Topological | Molecular Weight, Wiener Index, Balaban Index | Describes the size and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the shape and steric interactions of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Reflects the electronic distribution and reactivity of the molecule. |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Influences the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. |
This table provides a generalized overview of descriptor categories and is not exhaustive.
Machine learning (ML) and artificial intelligence (AI) are revolutionizing QSAR modeling by enabling the analysis of complex, non-linear relationships between molecular structure and activity. researchgate.netqima-lifesciences.com Unlike traditional statistical methods, ML algorithms can learn from large datasets of chemical structures and their associated biological data to build predictive models with high accuracy. nih.govresearchgate.net
Deep convolutional neural networks, for example, can be trained on a vast number of reaction examples to predict the outcomes of organic reactions, which is a critical aspect of planning the synthesis of new derivatives. researchgate.net AI platforms can even predict retrosynthetic routes for a target quinoline (B57606), suggesting a step-by-step synthesis plan. nih.gov
In the context of SAR/SPR, ML models can be trained to predict various properties, including:
Biological Activity: Predicting the potency of a compound against a specific target (e.g., IC50, Ki). nih.govqima-lifesciences.com
Toxicity: Identifying potential toxic liabilities of a compound early in the discovery process. journalijar.comresearchgate.net
ADME Properties: Predicting how a compound will be absorbed, distributed, metabolized, and excreted by the body. researchgate.netresearchgate.net
Experimental Strategies for Profiling Structure-Dependent Phenomena
While in silico methods are powerful predictive tools, experimental validation is essential to confirm the predicted activities and properties of newly synthesized quinolinone derivatives. A variety of in vitro and biophysical techniques are employed for this purpose.
In Vitro Assays:
Antimicrobial Susceptibility Testing: The most common method to determine the antibacterial activity of a compound is by measuring its Minimum Inhibitory Concentration (MIC). nih.govnih.gov This is the lowest concentration of the drug that prevents visible growth of a microorganism. nih.govnih.gov Time-kill assays can also be performed to assess whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.gov
Enzyme Inhibition Assays: For quinolones that target specific enzymes like DNA gyrase and topoisomerase IV, in vitro assays are used to measure their inhibitory potency (e.g., IC50). nih.govacs.org
Cell-Based Assays: The effect of compounds on various cellular processes can be evaluated using cell lines. For example, the ability of some quinolinone derivatives to inhibit the release of cytokines like IL-1β can be measured. acs.orgnih.gov
The following table provides examples of in vitro assays used to profile quinolinone derivatives:
| Assay Type | Purpose | Example |
| Antimicrobial | Determine antibacterial potency | MIC determination against S. aureus and E. coli. nih.govnih.gov |
| Enzyme Inhibition | Measure inhibition of a specific enzyme | DNA gyrase inhibition assay. nih.gov |
| Cell Viability | Assess cytotoxicity against mammalian cells | MTT assay on human cell lines. |
| Cytokine Release | Evaluate immunomodulatory effects | IL-1β release assay in human peripheral blood mononuclear cells. acs.orgnih.gov |
This table presents a selection of common in vitro assays and is not exhaustive.
Biophysical Techniques:
Biophysical methods provide detailed insights into the molecular interactions between a drug and its target.
X-ray Crystallography: This technique can determine the three-dimensional structure of a drug bound to its target protein, revealing the precise molecular interactions that govern binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of both the drug and its target in solution, providing information about binding and conformational changes.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics and affinity of drug-target interactions in real-time.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
Correlation of Structural Features with Specific Molecular Interactions or Chemical Reactivity Profiles
The ultimate goal of SAR/SPR studies is to understand how specific structural features of a molecule translate into its observed biological activity or chemical properties. uiowa.edunih.govnih.gov This understanding allows for the rational design of more effective and safer drugs. aip.org
For fluoroquinolones, the core 1,4-dihydro-4-oxoquinoline-3-carboxylic acid skeleton is essential for binding to the type-II topoisomerase enzymes, DNA gyrase and topoisomerase IV. thepharmajournal.com The interaction involves the formation of a ternary complex with the enzyme and bacterial DNA, which ultimately leads to cell death. nih.govuiowa.eduaujmsr.com
Key structural features and their correlations include:
The Carboxylic Acid and Keto Groups: The 3-carboxyl group and the 4-keto group are critical for binding to the DNA gyrase. mdpi.comaujmsr.com
The C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. nih.govthepharmajournal.com For example, the introduction of a piperazinyl group at this position is common in many broad-spectrum fluoroquinolones. thepharmajournal.com The addition of bulky, heterocyclic groups at C-7 can enhance activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
The C-6 Fluorine Atom: As mentioned earlier, the fluorine atom at C-6 enhances cell penetration. nih.gov
The C-8 Position: Modifications at the C-8 position can affect the drug's activity against resistant strains and its potential for phototoxicity. uiowa.edu
Molecular docking simulations can provide valuable insights into the binding modes of different quinolinone derivatives within the active site of their target enzymes. nih.govnih.gov These simulations can help to explain why certain structural modifications lead to enhanced or diminished activity. For example, docking studies of quinolinone-pyrimidine hybrids have shown that the number of methoxy (B1213986) groups and the length of the linker between the quinolinone and pyrimidine (B1678525) moieties are important for potent inhibition of P-glycoprotein. nih.gov
Advanced Applications and Functional Materials Based on the Quinolinone Scaffold
Utilization in Materials Science and Polymer Chemistry
The inherent photophysical properties and structural rigidity of the quinolinone core make it an attractive building block for novel materials with tailored functionalities.
Optoelectronic Materials and Sensors
While specific research on the optoelectronic properties of 1-Ethyl-6-fluoroquinolin-4(1H)-one is not extensively documented, the broader class of quinoline (B57606) and quinolinone derivatives has been investigated for such applications. These compounds often exhibit fluorescence, a key property for optoelectronic materials and sensors. The electron-rich nature of the quinolinone ring system, combined with the presence of a fluorine atom which can influence electronic properties through inductive effects, suggests that this compound could possess interesting photophysical characteristics.
Derivatives of the quinoline scaffold are utilized as fluorophores in the design of chemical sensors. For instance, some quinoline derivatives exhibit changes in their fluorescence emission in the presence of specific metal ions, forming the basis for selective sensors. The nitrogen and oxygen atoms within the this compound structure could potentially act as coordination sites for metal ions, leading to modulation of its fluorescence properties upon binding.
Table 1: Hypothetical Photophysical Properties of this compound and a Generic Quinolinone-based Sensor
| Property | This compound (Hypothetical) | Generic Quinolinone-Metal Ion Sensor (Example) |
| Excitation Wavelength (λex) | ~340 nm | 365 nm |
| Emission Wavelength (λem) | ~420 nm | 450 nm (free), 480 nm (bound to metal ion) |
| Quantum Yield (Φ) | ~0.2 | 0.1 (free), 0.5 (bound) |
| Fluorescence Lifetime (τ) | ~2 ns | 1.5 ns (free), 5.0 ns (bound) |
Note: The data for this compound is hypothetical and for illustrative purposes due to the lack of specific experimental data in the searched literature.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The quinolinone scaffold, with its potential coordinating atoms (carbonyl oxygen and heterocyclic nitrogen), can be envisioned as a ligand for the construction of such materials. The ethyl and fluoro substituents on the this compound backbone can further tune the steric and electronic properties of the resulting framework, potentially influencing its porosity, stability, and functional properties.
Although specific MOFs based on this compound are not reported in the available literature, related quinolone structures have been used to create coordination polymers. These materials can exhibit interesting properties such as luminescence and catalytic activity.
Role as a Privileged Scaffold in Ligand Design for Catalysis (non-biological)
In the field of non-biological catalysis, "privileged scaffolds" are molecular frameworks that can be readily modified to create a library of ligands for various catalytic transformations. The rigid bicyclic structure of the quinolinone core provides a well-defined spatial arrangement for appended coordinating groups. This structural pre-organization can be advantageous in asymmetric catalysis, where the precise positioning of functional groups around a metal center is crucial for achieving high enantioselectivity.
While the direct application of this compound as a ligand in non-biological catalysis is not prominently featured in current research, the general quinoline framework is a component of various successful ligands. Modifications at different positions of the quinolinone ring could introduce phosphine, amine, or other coordinating moieties, transforming it into a versatile ligand for a range of metal-catalyzed reactions.
Application as a Fluorescent Probe or Spectroscopic Reporter for Chemical Detection
The intrinsic fluorescence of many quinolinone derivatives makes them suitable for use as fluorescent probes. A fluorescent probe is a molecule that exhibits a change in its fluorescence properties (intensity, wavelength, lifetime, or polarization) in response to a specific analyte or environmental change.
The this compound molecule possesses the core fluorophore structure. Its interaction with specific chemical species could potentially lead to a detectable change in its fluorescence. For example, the carbonyl group and the aromatic ring system could engage in hydrogen bonding or π-π stacking interactions, which could alter the electronic distribution and, consequently, the fluorescence output. This principle is the basis for the design of fluorescent sensors for various analytes.
Table 2: Illustrative Example of a Quinolone-based Fluorescent Probe for Metal Ion Detection
| Analyte | Quinolone Probe | Detection Principle | Limit of Detection (LOD) |
| Fe3+ | Quinoline-derivative Sensor 1 | Fluorescence quenching upon complexation | 8.67 x 10-5 M |
| Zn2+ | 1H-pyrazolo[3,4-b]quinoline derivative | Fluorescence enhancement via PET inhibition | Not specified |
Note: This table provides examples of related quinoline derivatives as fluorescent probes to illustrate the potential application area, as specific data for this compound was not found.
Development of Analytical Reagents and Derivatization Agents
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular technique, such as chromatography or mass spectrometry. While there is no specific information on the use of this compound as a standalone derivatization agent, its structural features suggest potential for such applications.
For example, if functionalized with a reactive group (e.g., a carboxylic acid or an amine), the quinolinone core could be used as a fluorescent "tag." This tag would be reacted with an analyte of interest that lacks a suitable chromophore or fluorophore, thereby enabling its detection and quantification by fluorescence-based analytical methods. The high molar absorptivity and potential fluorescence of the quinolinone scaffold would be beneficial in achieving low detection limits.
Analytical Method Development and Characterization in Research Settings
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of 1-Ethyl-6-fluoroquinolin-4(1H)-one and related fluoroquinolone compounds. The choice of technique depends on the specific analytical goal, whether it is for purification, purity assessment, or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of fluoroquinolones due to their polarity and thermal lability. In the analysis of compounds structurally similar to this compound, reversed-phase HPLC is frequently employed.
Typical HPLC Parameters for Fluoroquinolone Analysis:
| Parameter | Description |
|---|---|
| Stationary Phase | C18 columns are commonly used, offering a non-polar surface for interaction with the analyte. |
| Mobile Phase | A mixture of an acidic aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724) is often used. cu.edu.eg The pH of the mobile phase is a critical parameter affecting the retention and peak shape of zwitterionic fluoroquinolones. nih.gov |
| Detection | UV detection is standard, with wavelengths typically set around 278 nm where the quinolone ring system exhibits strong absorbance. cu.edu.eg |
| Flow Rate | A typical flow rate is around 1 mL/min. cu.edu.eg |
Research on various fluoroquinolones has established optimized HPLC conditions that can be adapted for this compound. For instance, a mobile phase consisting of monobasic potassium phosphate (B84403) (50 mM, pH 2.5) and acetonitrile (80:20, v/v) has been successfully used for the separation of ciprofloxacin (B1669076) and moxifloxacin. cu.edu.eg The validation of such methods as per International Conference on Harmonisation (ICH) guidelines ensures their reliability for quantitative analysis. cu.edu.eg
Gas chromatography is generally not the preferred method for the direct analysis of fluoroquinolones like this compound. This is due to their low volatility and thermal instability, which can lead to degradation in the high temperatures of the GC inlet and column. However, with a derivatization step to increase volatility and thermal stability, GC-MS/MS has been explored for the analysis of some fluoroquinolones. nih.gov For example, trimethylsilyl (B98337) diazomethane (B1218177) (TMSD) has been used as a derivatizing agent for enrofloxacin (B1671348) and ofloxacin (B1677185), allowing for their subsequent analysis by GC-MS/MS. nih.gov
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. It is also valuable for monitoring the progress of chemical reactions during its synthesis.
For the separation of fluoroquinolones, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. cu.edu.egscispace.com The separated spots can be visualized under UV light at 254 nm or 366 nm due to the inherent fluorescence of the quinolone structure. scispace.comtandfonline.com A variety of mobile phase systems have been developed for the effective separation of different fluoroquinolones. scispace.comtandfonline.comresearchgate.net
Examples of TLC Mobile Phases for Fluoroquinolone Separation:
| Mobile Phase Composition | Ratio (v/v/v) | Reference |
|---|---|---|
| Methanol, Ammonia, Methylene (B1212753) Chloride | 55:35:20 | cu.edu.eg |
| n-Butanol, Methanol, Ammonia | 8:1:1.5 | rsc.org |
The choice of mobile phase is critical for achieving good separation, and often a multi-component solvent system is required to obtain optimal resolution between different fluoroquinolones or between the main compound and its impurities. tandfonline.com
Electrophoretic Methods for Separation and Characterization
Electrophoretic techniques, particularly capillary zone electrophoresis (CZE), have been successfully applied to the separation of fluoroquinolones. nih.gov CZE offers high separation efficiency and short analysis times. The separation in CZE is based on the differential migration of charged species in an electric field. The charge of fluoroquinolones is pH-dependent, making the buffer composition a key parameter in method development. capes.gov.br For the analysis of multiple fluoroquinolones, a buffer system containing sodium borate, sodium dihydrogen phosphate, and sodium cholate (B1235396) has been shown to be effective. capes.gov.br Pulsed-field gel electrophoresis (PFGE) has also been used in the context of fluoroquinolone resistance studies to analyze the genetic diversity of bacteria, but this application focuses on the biological context rather than the chemical characterization of the compound itself. dovepress.com
Spectrophotometric and Fluorometric Quantification Methods in Research
The inherent spectroscopic properties of the quinolone nucleus allow for straightforward quantification using spectrophotometric and fluorometric methods.
UV-Vis spectrophotometry can be used for the quantification of this compound, with the maximum absorbance typically observed around 278 nm.
Fluorometry, however, offers a more sensitive and selective method for the determination of fluoroquinolones. nih.govnih.gov These compounds exhibit natural fluorescence, and a sensitive assay can be developed by optimizing the excitation and emission wavelengths. For a related compound, fleroxacin, the excitation maximum was found to be at 282 nm and the emission maximum at 442 nm (at pH 3.0). nih.govnih.gov The fluorescence intensity is often pH-dependent. nih.gov For the simultaneous determination of multiple fluoroquinolones, a compromise in the excitation and emission wavelengths may be necessary. For example, an excitation wavelength of 278 nm and an emission wavelength of 445 nm have been used for the analysis of a mixture of nine fluoroquinolones. acs.org
Fluorescence Properties of Representative Fluoroquinolones:
| Compound/Class | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
|---|---|---|---|
| Fleroxacin | 282 | 442 | nih.govnih.gov |
| Group of 9 Fluoroquinolones | 278 | 445 (most) / 500 (Ofloxacin/Levofloxacin) | acs.org |
| Enrofloxacin/Ciprofloxacin | 270, 310 | 440 | mdpi.com |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for the unambiguous identification and quantification of this compound, especially in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for the analysis of fluoroquinolones. usda.govnih.gov These techniques are invaluable for residue analysis and pharmacokinetic studies. Electrospray ionization (ESI) is a commonly used ionization source for these polar compounds. nih.gov The mass spectrometer provides molecular weight information and, with MS/MS, structural information through fragmentation patterns, which allows for definitive confirmation of the analyte's identity. iaea.orgusda.gov
As mentioned previously, Gas Chromatography-Mass Spectrometry (GC-MS) is less common for fluoroquinolone analysis. However, a GC-MS/MS method with a preceding derivatization step has been developed for the analysis of enrofloxacin and ofloxacin in food matrices, demonstrating the potential of this technique when appropriately adapted. nih.gov
Future Research Directions and Emerging Opportunities
Integration of Artificial Intelligence and Automation in Quinolinone Synthesis and Discovery
Predicting Molecular Properties: ML models, such as graph neural networks and transformer models, can predict the physicochemical properties, and biological activities of new quinolinone candidates. astrazeneca.com This allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest potential for synthesis and testing. nih.gov
Optimizing Reaction Conditions: AI can be utilized to predict optimal reaction conditions, including solvents, catalysts, and temperatures, leading to higher yields and purer products. wiley.com This iterative process, where experimental data is fed back into the AI model, continuously refines the synthetic process. technologynetworks.com
De Novo Design: Generative AI models can design entirely new quinolinone structures with desired properties, expanding the accessible chemical space beyond what has been traditionally explored. iptonline.com
Exploration of Novel Chemical Space and Bioisosteric Replacements (purely chemical context)
The exploration of novel chemical space around the 1-Ethyl-6-fluoroquinolin-4(1H)-one scaffold is a critical area of ongoing research. This involves the synthesis of new analogs with diverse substituents at various positions of the quinolone ring to modulate their chemical properties. nih.govresearchgate.net
Key areas of exploration include:
Modifications at C-7: The C-7 position has been a primary site for modification, with the introduction of various cyclic amines, such as piperazine (B1678402) and pyrrolidine, leading to significant changes in the compound's properties. nih.govresearchgate.net Future research will likely explore a wider range of heterocyclic and non-heterocyclic substituents to fine-tune these properties.
Modifications at C-8: Substitution at the C-8 position is another strategy to enhance the characteristics of quinolone analogs. researchgate.net
Novel Ring Systems: Researchers are also investigating the synthesis of novel heterocyclic systems that are bioisosteric to the quinolone core, such as the 2-pyridones. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is exchanged with another, broadly similar one. cambridgemedchemconsulting.com In the context of this compound, this could involve:
Replacement of the Carboxylic Acid at C-3: The carboxylic acid group at the C-3 position is crucial for its activity. However, researchers are exploring replacements with other acidic functional groups or moieties that can mimic its interactions. researchgate.net
Fluorine Atom Substitution: The fluorine atom at C-6 is a hallmark of fluoroquinolones. nih.govnih.gov Investigating the replacement of this fluorine with other halogens or small electron-withdrawing groups could lead to compounds with altered electronic and steric properties. cambridgemedchemconsulting.com
Scaffold Hopping: This involves replacing the entire quinolone scaffold with a different heterocyclic system that maintains a similar three-dimensional arrangement of key functional groups.
These explorations into novel chemical space and bioisosteric replacements are crucial for developing the next generation of quinolone-based compounds with tailored chemical properties.
Sustainable Synthesis and Green Chemistry Principles in Quinolinone Production
Traditional methods for synthesizing quinolones often involve the use of hazardous reagents, high temperatures, and organic solvents, leading to significant environmental concerns and economic costs. mdpi.comnih.gov Consequently, there is a growing emphasis on developing sustainable and green synthetic routes for the production of quinolinones, including this compound. ijpsjournal.comresearchgate.net
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov Key strategies being explored for quinolinone synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. researchgate.net
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of transition metal catalysts and biocatalysts. nih.govnih.gov
Energy Efficiency: Utilizing energy-efficient techniques such as microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.govijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov
One-Pot Synthesis: Developing multi-step reactions that can be carried out in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent usage. nih.gov
Several classic named reactions for quinoline (B57606) synthesis, such as the Conrad-Limpach, Gould-Jacobs, and Camps cyclization, are being re-evaluated and modified to align with green chemistry principles. mdpi.comnih.gov The development of sustainable synthetic methods is not only environmentally responsible but also economically advantageous, making it a critical area of future research. ijpsjournal.com
Advanced Characterization Techniques and Methodologies Development
The comprehensive characterization of this compound and its derivatives is essential for understanding their structure-property relationships. A variety of spectroscopic and chromatographic techniques are employed for this purpose.
Commonly used characterization techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of quinolone derivatives. nih.govnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. nih.govimpactfactor.org
Elemental Analysis: This technique provides the percentage composition of elements in the compound, confirming its empirical formula. nih.gov
Future research in this area will likely focus on the development and application of more advanced and sensitive analytical techniques. This could include:
Two-Dimensional NMR Techniques: Techniques like COSY, HSQC, and HMBC can provide more detailed structural information, especially for complex derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for confirming the elemental composition of new compounds.
X-ray Crystallography: This technique can determine the precise three-dimensional structure of the molecule in the solid state, providing valuable insights into its conformation and intermolecular interactions.
Advanced Chromatographic Methods: The development of new and improved high-performance liquid chromatography (HPLC) methods will be essential for the purification and analysis of complex mixtures of quinolone derivatives. acs.org
The application of these advanced characterization methodologies will provide a deeper understanding of the chemical nature of this compound and its analogs, facilitating the rational design of new compounds with desired properties.
Interdisciplinary Approaches and Collaborations in Chemical Research
The future of chemical research on this compound will increasingly rely on interdisciplinary approaches and collaborations. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.
Potential areas for interdisciplinary collaboration include:
Chemistry and Computer Science: As discussed in section 9.1, the collaboration between chemists and computer scientists is crucial for leveraging the power of AI and machine learning in quinolinone discovery and synthesis. drugtargetreview.comlanl.gov
Chemistry and Materials Science: Exploring the potential of incorporating quinolone moieties into novel materials, such as polymers or nanoparticles, could lead to the development of new functional materials with unique properties.
Synthetic Chemistry and Analytical Chemistry: Close collaboration between synthetic and analytical chemists is essential for the efficient synthesis, purification, and characterization of new quinolone derivatives. nih.gov
These collaborations will foster innovation and accelerate the pace of discovery in quinolone chemistry. By breaking down the silos between different scientific disciplines, researchers can gain new perspectives and develop novel solutions to complex chemical problems.
Q & A
Q. What are the standard synthetic protocols for 1-ethyl-6-fluoroquinolin-4(1H)-one, and what key intermediates are involved?
The synthesis typically involves cyclization reactions starting with substituted quinoline precursors. For example, cyclization of ethyl-3-aryl derivatives with amino-substituted heterocycles (e.g., 3-amino-5-methylisoxazole) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) yields the quinolinone core . Key intermediates include chlorinated or fluorinated aryl precursors, which influence regioselectivity. Catalysts such as Ta₂O₅-PPCA have been reported to enhance reaction efficiency under mild conditions (e.g., 40°C in dioxane) .
Q. Which analytical techniques are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- Mass spectrometry (ESI-MS) for molecular weight validation and fragmentation analysis.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar 4-hydroxyquinolin-2-ones .
- HPLC for purity assessment, particularly critical in pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Yield optimization requires systematic variation of:
- Catalysts : Heterogeneous catalysts (e.g., Ta₂O₅-PPCA) improve selectivity and reduce side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane facilitates phase separation in workup .
- Temperature : Controlled heating (40–80°C) minimizes decomposition of thermally labile fluorinated intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., -F) on the aryl ring accelerate cyclization kinetics .
Q. How can conflicting bioactivity data (e.g., anticancer vs. antioxidant properties) be resolved for this compound?
Contradictions may arise from assay-specific conditions or off-target effects. Methodological strategies include:
Q. What computational and experimental approaches predict the stability of this compound under varying pH and temperature?
- DFT calculations model degradation pathways, focusing on hydrolysis susceptibility of the lactam ring.
- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring quantifies decomposition products.
- pH-dependent solubility studies in buffered solutions (pH 1–10) correlate stability with protonation states .
Q. How can retrosynthetic analysis guide the design of novel analogs with enhanced bioactivity?
Retrosynthesis involves:
- Functional group prioritization : The ethyl and fluoro substituents are conserved for core activity; modifications focus on the 7-position (e.g., piperazine or morpholine groups) to enhance solubility or target affinity .
- Protecting group strategies : Temporary protection of the 4-keto group during functionalization prevents undesired side reactions .
Q. What methodologies integrate findings from chemistry, biology, and materials science for interdisciplinary applications?
- Structure-activity relationship (SAR) libraries : Synthesize analogs with systematic substituent variations and screen across disciplines (e.g., antimicrobial activity and polymer compatibility) .
- Surface adsorption studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with industrial materials or environmental surfaces .
- Collaborative data platforms : Shared databases (e.g., PubChem) enable cross-referencing of synthetic, toxicological, and pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
